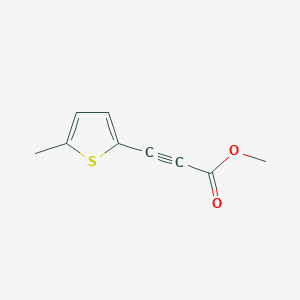

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

Beschreibung

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate (CAS: 177575-26-7) is an organic compound with the molecular formula C₉H₈O₂S and a molecular weight of 180.22 g/mol. Its structure features a methyl ester group attached to a propiolic acid backbone, which is further substituted with a 5-methylthiophen-2-yl moiety. The compound’s SMILES representation is CC1=CC=C(S1)C#CC(=O)OC, and its InChIKey is WHNUBVYWDBNSHB-UHFFFAOYSA-N .

Eigenschaften

CAS-Nummer |

132667-52-8 |

|---|---|

Molekularformel |

C9H8O2S |

Molekulargewicht |

180.23 g/mol |

IUPAC-Name |

methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H8O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-4H,1-2H3 |

InChI-Schlüssel |

WHNUBVYWDBNSHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(S1)C#CC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of advanced materials, including polymers and electronic devices.

Wirkmechanismus

The mechanism of action of Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The following table summarizes critical differences between Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate and related compounds:

Reactivity and Stability

- Alkyne vs. Carboxylic Acid: The methyl ester group in Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate enhances solubility in non-polar solvents compared to its carboxylic acid analog (3-(5-methylthiophen-2-yl)propiolic acid). However, the acid form is more reactive in nucleophilic acyl substitution reactions .

- Thiophene Substitution : The 5-methylthiophen-2-yl group confers greater steric bulk and electron-donating effects compared to unsubstituted thiophene derivatives, influencing reactivity in cycloaddition reactions .

- Amino vs. Methyl Groups: Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate exhibits distinct hydrogen-bonding capabilities due to its amino group, making it suitable for coordination chemistry, unlike the methyl-substituted thiophene derivatives .

Structural Validation Tools

Crystallographic data for these compounds are refined using SHELXL, a program renowned for small-molecule refinement . Visualization tools like Mercury CSD aid in analyzing intermolecular interactions and packing patterns, critical for comparing methylthiophene derivatives .

Biologische Aktivität

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate features a thiophene ring, which is known to influence its reactivity and biological properties. The presence of the propyne functional group enhances its electrophilic characteristics, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂S |

| Molecular Weight | 210.30 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is attributed to its ability to interact with various molecular targets within biological systems. This compound may modulate cellular pathways by inhibiting specific enzymes or receptors involved in microbial growth and cancer cell proliferation. For instance, it has been suggested that it could inhibit the activity of enzymes critical for the survival of certain pathogens, thereby exhibiting antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial strains. The results from these studies are summarized in Table 1.

Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Candida albicans | 12 | 60 |

These findings suggest that methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate could serve as a lead compound for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies indicate that it can effectively inhibit the growth of various fungi, including Candida species. The antifungal efficacy is noteworthy as it presents an alternative approach to combat fungal infections resistant to conventional treatments.

Anticancer Properties

The compound's anticancer potential has also been investigated. Research indicates that methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that treatment with this compound leads to reduced viability in several cancer cell lines.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results underscore the potential of methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate as a candidate for further development in anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.